Product packaging for Diethylaminoacetonitrile(Cat. No.:CAS No. 3010-02-4)

Diethylaminoacetonitrile

Cat. No.: B1584426
CAS No.: 3010-02-4
M. Wt: 112.17 g/mol
InChI Key: LVPZSMIBSMMLPI-UHFFFAOYSA-N
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Description

Historical Context of α-Amino Nitrile Chemistry

The journey into the chemistry of α-amino nitriles, the class of compounds to which Diethylaminoacetonitrile belongs, began in 1850 with the German chemist Adolph Strecker. researchgate.netwikipedia.org Strecker discovered that reacting an aldehyde with ammonia (B1221849) and cyanide resulted in the formation of an α-amino nitrile. wikipedia.org This one-pot, three-component reaction, now famously known as the Strecker synthesis, was a landmark achievement. mdpi.com It was subsequently found that the hydrolysis of the resulting α-amino nitrile yields an amino acid. wikipedia.org The first amino acid synthesized using this method was alanine, produced from acetaldehyde, ammonia, and hydrogen cyanide. wikipedia.orgmdpi.com

The Strecker synthesis is recognized as one of the oldest and most effective multicomponent condensation reactions and remains highly relevant in modern organic chemistry for preparing α-amino acids from α-amino nitriles. mdpi.com The fundamental nature of this reaction laid the groundwork for the synthesis and exploration of a vast array of α-amino nitriles, including N-substituted variants like this compound, by using primary or secondary amines in place of ammonia. wikipedia.org Over the decades, numerous advancements have been made, including the development of asymmetric Strecker reactions and the use of various catalysts to improve efficiency and control stereochemistry. wikipedia.orgmdpi.comorganic-chemistry.org These historical developments have established α-amino nitriles as crucial and versatile intermediates in synthetic chemistry. researchgate.netorganic-chemistry.org

Contemporary Relevance of this compound in Chemical Research

In modern chemical research, this compound continues to be a compound of significant interest due to its versatility as a synthetic building block. echemi.comchemicalbook.com It serves as a precursor for a variety of more complex molecules. echemi.comchemicalbook.com A key aspect of its reactivity is its function as a masked formyl anion and formaldehyde (B43269) dianion equivalent, which allows for unique carbon-carbon bond formations. chemicalbook.com

The synthesis of this compound itself is well-established, typically involving the reaction of diethylamine (B46881), formaldehyde, and a cyanide source like sodium cyanide, often with sodium bisulfite. chemicalbook.comchemicalbook.comorgsyn.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₂N₂
Molecular Weight 112.17 g/mol
Boiling Point 170 °C (at 760 mm Hg)
Density 0.866 g/mL at 25 °C
Refractive Index 1.426 (n20/D)
Flash Point 53.89 °C (129 °F)

Sources: echemi.comchembk.comnih.govnist.gov

Detailed research has demonstrated its utility in various synthetic transformations. For instance, this compound is used in the synthesis of other α-amino nitriles, α-amino-β-hydroxy nitriles, aldehydes, and ketones. chemicalbook.com Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile (which can be transformed), allows for a dual reactivity that is exploited in the construction of heterocyclic and carbocyclic systems. researchgate.netrsc.org The development of methods for the α-cyanation of tertiary amines has provided alternative routes to compounds like this compound, further expanding the toolkit for organic chemists. mdpi.comorganic-chemistry.org

Table 2: Selected Research Applications of this compound in Synthesis

Application Area Description Research Finding
Precursor Synthesis Used as a starting material for more complex molecules. Serves as an intermediate in the synthesis of α-amino-β-hydroxy nitriles, aldehydes, and ketones. chemicalbook.com
Formyl Anion Equivalent Acts as a masked nucleophilic carbonyl group for C-C bond formation. Enables the synthesis of various carbonyl-containing compounds through Umpolung (reactivity inversion). chemicalbook.comrsc.org
Heterocycle Synthesis The dual functionality is utilized to construct ring systems. α-Amino nitriles are versatile intermediates for synthesizing nitrogen-containing heterocycles. researchgate.net

| Alkylation Reactions | The carbon atom alpha to the nitrile group can be deprotonated and alkylated. | Can undergo alkylation reactions with alkali amides to form more substituted α-amino nitriles. acs.org |

Overview of Interdisciplinary Research Domains Associated with this compound

The utility of this compound and its parent class of α-amino nitriles extends beyond traditional organic synthesis, finding applications in several interdisciplinary research fields. arc.gov.auresearchgate.netforskningsradet.no

Medicinal and Pharmaceutical Chemistry : The α-amino nitrile scaffold is a crucial structural motif in numerous bioactive molecules and pharmaceutical agents. researchgate.netscholaris.ca This structural unit is found in drugs developed for various treatments. researchgate.net While research often focuses on complex derivatives, the fundamental chemistry of simple α-amino nitriles like this compound provides the basis for the synthesis of these medicinal compounds. univie.ac.atuq.edu.auuclouvain.be The broader class of α-amino nitriles has shown potential as anticancer, antiviral, and antibacterial agents. mdpi.com

Materials Science : this compound and related compounds are investigated as precursors in materials science. rsc.orgsigmaaldrich.com For example, research has explored its use in surface modifications, where it can enhance the hydrophobicity of coatings and treatments. The ability to act as a precursor for thin films or specialized polymers highlights its role in creating materials with tailored properties. researchgate.netannexpublishers.com

Prebiotic Chemistry : The study of the chemical origins of life is a profoundly interdisciplinary field. The Miller-Urey experiment identified α-amino nitriles as plausible products on early Earth, formed from simple molecules like aldehydes, ammonia, and cyanide. ucsb.edu This has led to the hypothesis that the direct polymerization of α-amino nitriles could have been a prebiotically plausible pathway to forming peptides, bypassing the formation of amino acids as intermediates. ucsb.edu This positions α-amino nitriles at the center of investigations into the origins of proteins and life itself.

Analytical and Environmental Chemistry : In a surprising intersection with human biology and diagnostics, this compound has been identified as a volatile organic compound (VOC) in exhaled human breath. mdpi.com Its presence in breath profiles is of interest in the field of "breathomics," which seeks to identify biomarkers for diseases and monitor health. This application places the compound in the realm of clinical and environmental analysis, where understanding the origins and metabolic pathways of such VOCs is an active area of research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B1584426 Diethylaminoacetonitrile CAS No. 3010-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)acetonitrile
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InChI

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVPZSMIBSMMLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062781
Record name (Diethylamino)acetonitrile
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Molecular Weight

112.17 g/mol
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CAS No.

3010-02-4
Record name 2-(Diethylamino)acetonitrile
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Record name 2-(Diethylamino)acetonitrile
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Record name Diethylaminoacetonitrile
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Record name Acetonitrile, 2-(diethylamino)-
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Record name 2-(DIETHYLAMINO)ACETONITRILE
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Elucidation of Reaction Mechanisms and Coordination Chemistry Involving Diethylaminoacetonitrile

Diethylaminoacetonitrile as a Nucleophilic Reagent in Organic Transformations

This compound, possessing a lone pair of electrons on the nitrogen atom and the ability to stabilize an adjacent carbanion, can act as a potent nucleophile in various organic reactions. purkh.com Its nucleophilic character is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The nucleophilicity of the α-amino carbon is significantly enhanced upon deprotonation, creating a carbanion that readily attacks electrophilic centers. This reactivity is fundamental to its participation in reactions such as:

Alkylation Reactions: The deprotonated form of this compound can react with alkyl halides to form α-substituted amino nitriles.

Aldol-type Condensations: It can add to carbonyl compounds, such as aldehydes and ketones, to yield β-amino-α-hydroxy nitriles.

Michael Additions: The nucleophilic carbanion can undergo conjugate addition to α,β-unsaturated systems.

The effectiveness of this compound as a nucleophile is influenced by factors such as the solvent, the nature of the base used for deprotonation, and the electrophile's reactivity. purkh.comlibretexts.org

Radical Pathways in this compound-Mediated Reactions

While often participating in ionic reactions, this compound can also be involved in radical-mediated transformations. These pathways typically involve the generation of a radical species at the α-amino carbon. Such radical intermediates can be formed through various methods, including single-electron transfer (SET) processes or the use of radical initiators.

Once formed, the α-amino nitrile radical can participate in a range of reactions, including:

Radical Additions: Addition to alkenes and alkynes to form new carbon-carbon bonds.

Radical Cyclizations: Intramolecular reactions to construct cyclic structures, which are valuable in the synthesis of heterocyclic compounds.

Coupling Reactions: Dimerization or cross-coupling with other radical species.

The regioselectivity and stereoselectivity of these radical reactions are often governed by the stability of the radical intermediates and transition states.

Electrophilic Activation and Reactivity Profiles of this compound

Although primarily known for its nucleophilic character, the nitrile group in this compound can be activated by electrophiles. This activation renders the nitrile carbon more susceptible to nucleophilic attack. For instance, treatment with a strong acid or a Lewis acid can protonate or coordinate to the nitrile nitrogen, enhancing the electrophilicity of the nitrile carbon. nih.gov

This electrophilic activation opens up reaction pathways such as:

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to form the corresponding α-amino amide or carboxylic acid.

Addition of Nucleophiles: Activated nitrile can be attacked by various nucleophiles, leading to the formation of imines or other nitrogen-containing functional groups.

The reactivity profile of this compound is thus dual in nature, capable of acting as both a nucleophile (at the α-carbon) and, upon activation, an electrophile (at the nitrile carbon).

Transition State Analysis in this compound Transformations

Understanding the structure and energy of transition states is crucial for explaining the rates and selectivities of reactions involving this compound. nih.gov Computational methods, such as density functional theory (DFT), are often employed to model these transient species.

For nucleophilic substitution reactions involving this compound, the transition state typically involves the simultaneous formation of a new bond with the electrophile and the breaking of the bond to the leaving group. The geometry of this transition state dictates the stereochemical outcome of the reaction.

In radical reactions, the transition state analysis helps in predicting the regioselectivity of addition or cyclization reactions by comparing the energies of the different possible transition state structures. Factors such as steric hindrance and electronic effects play a significant role in determining the preferred reaction pathway. rsc.org

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. csbsju.edulibretexts.org For reactions involving this compound, kinetic experiments can help determine the order of the reaction with respect to each reactant, the rate constant, and the activation energy. wustl.edusavemyexams.com

For example, in a nucleophilic substitution reaction, if the rate is found to be dependent on the concentrations of both this compound and the electrophile, it suggests a bimolecular (SN2-type) mechanism. savemyexams.com Conversely, if the rate depends only on the concentration of the electrophile, a unimolecular (SN1-type) mechanism may be operative. savemyexams.com

The effect of solvent polarity, temperature, and catalysts on the reaction rate can also provide valuable insights into the reaction mechanism. researchgate.net

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

Experiment[this compound] (M)[Electrophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Stereochemical Control and Regioselectivity in this compound Transformations

The ability to control the stereochemistry and regioselectivity of reactions is a cornerstone of modern organic synthesis. fiveable.mefiveable.me In transformations involving this compound, achieving such control is crucial for the synthesis of complex, stereochemically defined molecules.

Stereochemical control refers to the preferential formation of one stereoisomer over another. youtube.com In reactions of this compound, this can be achieved by using chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselective reactions. scu.edu.cn For example, the addition of the this compound-derived carbanion to a chiral aldehyde can lead to the formation of diastereomeric products in unequal amounts.

Regioselectivity is the preference for bond formation at one position over another. fiveable.me In reactions such as the alkylation of the ambident anion of this compound, regioselectivity (N-alkylation vs. C-alkylation) can be influenced by the counter-ion, solvent, and the nature of the electrophile. Similarly, in radical additions to unsymmetrical alkenes, the regioselectivity is determined by the relative stability of the resulting radical intermediates.

Coordination Chemistry of this compound with Metal Centers

The nitrogen atoms of the amino and nitrile groups in this compound can act as Lewis bases and coordinate to metal centers. libretexts.orgresearchgate.netatlanticoer-relatlantique.ca This coordination chemistry is fundamental to its use in catalysis and the formation of novel organometallic complexes. thieme-connect.com

This compound can act as a bidentate or a monodentate ligand. As a bidentate ligand, it can form a chelate ring with a metal ion, which often enhances the stability of the complex. The coordination can occur through the nitrogen of the diethylamino group and the nitrogen of the nitrile group. nih.gov

The coordination of this compound to a metal center can modulate its reactivity in several ways:

Activation: Coordination to a Lewis acidic metal center can enhance the electrophilicity of the nitrile group.

Stereocontrol: Chiral metal complexes containing this compound as a ligand can be used as catalysts for asymmetric transformations.

Stabilization: Coordination can stabilize reactive intermediates, such as carbanions or radicals, facilitating their formation and subsequent reactions.

The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all influence the structure and reactivity of the resulting metal-Diethylaminoacetonitrile complex. atlanticoer-relatlantique.ca

Ligand Properties and Binding Modes of this compound

This compound has demonstrated its capability to act as a versatile ligand in coordination chemistry. Its bifunctional nature, possessing both a nitrogen donor from the amino group and a nitrile functionality, allows for various modes of binding to a metal center.

Research has shown that this compound can function as a bidentate ligand, forming chelate rings with metal ions. In a notable study, coordination compounds were prepared between this compound and halides of Group IV elements. acs.orgunibo.it Analytical and spectroscopic evidence strongly suggested the formation of a chelate structure where the ligand coordinates to the metal center through both the triple bond of the nitrile group and the nitrogen atom of the diethylamino group. This mode of binding is significant as coordination through the triple bond of a nitrile is not commonly observed. acs.orgunibo.it

The broader class of α-aminonitriles, to which this compound belongs, are recognized as potential bidentate ligands that coordinate through the nitrogen atoms of both the amino and nitrile groups. researchgate.netacs.orguniovi.esiosrjournals.org This chelation can enhance the stability of the resulting metal complex.

The coordination of this compound to a metal center can be characterized by changes in its vibrational spectra. For instance, the stretching frequency of the C≡N bond is a sensitive probe of the coordination environment. Upon coordination of the nitrile nitrogen to a metal, a shift in the C≡N stretching frequency in the infrared (IR) spectrum is typically observed. The magnitude and direction of this shift can provide information about the nature and strength of the metal-ligand bond.

Table 1: Coordination Complexes of this compound and Related α-Aminonitriles

Metal Center/AcceptorOther Ligands/AnionsProposed Binding Mode of AminonitrileKey Spectroscopic EvidenceReference
Group IV Element HalidesHalides (Cl, Br)Bidentate (N-amino, N-nitrile)Shift in C≡N stretching frequency acs.orgunibo.it
Fe(II), Co(II), Ni(II), Cu(II)ChlorideBidentate (N-amino, N-nitrile)Shifts in N-H and C≡N stretching frequencies uniovi.es
Co(II), Cu(II), Cd(II), Zn(II)Nitrate, AcetateBidentate (N-amino, N-nitrile)Shifts in N-H and C≡N stretching frequencies acs.org

Reactivity of Coordinated this compound in Organometallic Systems

The coordination of this compound to a metal center not only alters the properties of the metal but also significantly modifies the reactivity of the ligand itself. The electron-withdrawing nature of the metal center can activate the coordinated this compound towards various chemical transformations.

One of the most well-documented reactions of coordinated nitriles is their susceptibility to nucleophilic attack. unibo.itmdpi.com For instance, the carbon atom of the nitrile group becomes more electrophilic upon coordination, making it a target for nucleophiles like water or hydroxide (B78521) ions. This can lead to the hydrolysis of the nitrile to the corresponding amide. While specific studies on the hydrolysis of coordinated this compound are not extensively detailed in the literature reviewed, the general principle of nitrile activation upon coordination is well-established. iitd.ac.in The rate of hydrolysis of a coordinated nitrile can be significantly enhanced compared to the free ligand. iitd.ac.in

Ligand substitution is another fundamental reaction in organometallic chemistry. scispace.comkccollege.ac.indalalinstitute.comlibretexts.org In complexes where this compound is coordinated, it can potentially be displaced by other stronger donor ligands. The kinetics and thermodynamics of such substitution reactions would depend on several factors, including the nature of the metal, the other ligands in the coordination sphere, and the incoming ligand.

Furthermore, reactions can occur at the diethylamino group or the methylene (B1212753) bridge of the coordinated ligand. The coordination to a metal can influence the acidity of the protons on the carbon adjacent to the nitrile group, potentially facilitating deprotonation and subsequent reactions. researchgate.net

While the catalytic applications of organometallic complexes containing this compound are not widely reported, the modification of its reactivity upon coordination suggests potential for its use in designing catalysts for various organic transformations. The activation of the nitrile group could be harnessed for catalytic hydration or addition reactions.

Table 2: General Reactivity of Coordinated Nitriles in Organometallic Systems

Reaction TypeDescriptionPotential Outcome for Coordinated this compoundGeneral References
Nucleophilic Addition Attack of a nucleophile (e.g., H₂O, OH⁻, R⁻) on the electrophilic carbon of the coordinated nitrile.Hydrolysis to diethylaminoacetamide. Addition of organometallic reagents to form new C-C bonds. unibo.itmdpi.comiitd.ac.inmsu.edu
Ligand Substitution Displacement of the coordinated this compound by another ligand.Formation of a new complex with the incoming ligand. scispace.comkccollege.ac.indalalinstitute.comlibretexts.org
Reductive Coupling Dimerization of two coordinated nitrile ligands.Formation of a diiminato complex. acs.org
Deprotonation Removal of a proton from the α-carbon.Formation of a carbanionic intermediate that can undergo further reactions. researchgate.net

Computational Chemistry Approaches for Diethylaminoacetonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energy of its electrons. ornl.gov These first-principles calculations can predict molecular characteristics without reliance on experimental data, making them invaluable for studying specific chemical systems. scribd.comlibretexts.org

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, including molecules like Diethylaminoacetonitrile. wikipedia.org It is based on the principle that the ground-state properties of a molecule are a unique function of its electron density. mdpi.com This approach is generally less computationally intensive than other high-level methods, offering a favorable balance between accuracy and cost for many applications. wikipedia.orgrsc.org

Applications of DFT for this compound and related systems include:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Property Calculation: Calculating properties such as dipole moments, atomic charges, and molecular orbital energies. researchgate.net

Reactivity Prediction: Using calculated electronic descriptors to identify reactive sites within the molecule. For instance, regions of high electron density are potential sites for electrophilic attack. mdpi.com

Vibrational Analysis: Simulating infrared (IR) spectra to identify characteristic vibrational frequencies, which can aid in experimental characterization. nih.gov

Property/ApplicationDescriptionRelevance to this compound
Geometric OptimizationFinds the lowest energy structure of the molecule.Predicts the precise bond lengths and angles of the ground state.
Electronic StructureCalculates the distribution of electrons and orbital energies. researchgate.netProvides insight into bonding, charge distribution, and dipole moment.
Reactivity IndicesUses concepts like Fukui functions or electrostatic potential maps to predict reactive sites. mdpi.comIdentifies which atoms are susceptible to nucleophilic or electrophilic attack.
Thermodynamic PropertiesComputes enthalpy, entropy, and Gibbs free energy. researchgate.netAssesses the stability of the molecule and the feasibility of its formation reactions.

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters or experimental data. scribd.comwikipedia.org These methods are among the most accurate computational techniques available but are often limited to smaller molecular systems due to their high computational cost. scribd.comlibretexts.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description of the molecular orbitals. wikipedia.org More advanced (post-Hartree-Fock) methods systematically improve upon the HF approximation to include the effects of electron correlation, which is crucial for high-accuracy predictions.

For a molecule like this compound, ab initio calculations can be employed to:

Provide a highly accurate benchmark for energies and properties, which can be used to validate results from less computationally demanding methods like DFT. scribd.com

Investigate reaction mechanisms and transition states where electron correlation effects are particularly important. researchgate.net

Study excited electronic states, which are often poorly described by simpler methods.

A state-of-the-art ab initio computational approach was successfully used to map the full free energy landscape for the formation of glycine, a process that involves aminoacetonitrile (B1212223) intermediates. researchgate.net This demonstrates the power of these methods in providing a detailed, step-by-step understanding of complex reactions relevant to the chemistry of this compound. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons occupy delocalized orbitals that extend over the entire molecule. libretexts.org Within this framework, two key orbitals are of particular interest for understanding chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest-energy electronic excitation. schrodinger.com A small HOMO-LUMO gap generally suggests high reactivity. researchgate.net

In this compound, the electronic character is influenced by both the electron-donating diethylamino group and the electron-withdrawing nitrile group. Computational analysis can reveal how these groups interact to shape the frontier orbitals. rsc.org The lone pair on the tertiary nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for electrophilic attack. The π* anti-bonding orbital of the nitrile group (C≡N) is expected to be a major component of the LUMO, making the nitrile carbon a site for nucleophilic attack.

Illustrative HOMO-LUMO Energy Gaps for Related Molecules (Calculated via DFT)
Molecule/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
p-Dimethylaminoazobenzene (in acetonitrile) researchgate.net-5.46-1.893.57
Designed Dye MC2 (in acetonitrile) researchgate.net--2.63
Acetonitrile (B52724) umd.edu--~7.5 (Experimental)

Note: The data is illustrative and derived from studies on structurally related molecules or solvents to provide context. Specific values for this compound would require dedicated calculations.

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling combines data analytics and machine learning algorithms with chemical principles to forecast the outcomes of chemical processes. theirmindia.orgcohere.com For this compound, this approach can be used to predict its reactivity in various chemical environments and the selectivity of its reactions.

The process typically involves:

Data Generation: Using quantum chemical methods (like DFT) to calculate a wide range of descriptors (e.g., atomic charges, bond orders, orbital energies) for this compound and potential reactants. orientjchem.org

Model Training: Employing machine learning algorithms to find correlations between these descriptors and experimentally known reaction outcomes (e.g., yield, product ratios). nih.gov

Prediction: Using the trained model to forecast the reactivity and selectivity of this compound in new, untested conditions. wickerlab.org

This synergy between first-principles calculations and machine learning can significantly accelerate the discovery of new synthetic routes. orientjchem.org For example, machine learning potentials have been used to construct free energy profiles for reactions involving aminoacetonitriles, demonstrating the ability to model complex reaction pathways computationally. researchgate.net

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com this compound has several rotatable bonds, including the C-N bonds of the ethyl groups and the C-C bond connecting the amino and nitrile functionalities. Rotations around these bonds lead to various conformers, each with a different potential energy. orgosolver.com

Simulation of Spectroscopic Signatures for Mechanistic Validation

A powerful application of computational chemistry is the simulation of various types of spectra. nhr4ces.de By calculating spectroscopic properties from the computed electronic structure, a direct link can be established between a theoretical model and experimental measurements. d-nb.info A close match between the simulated and experimental spectrum provides strong validation for the accuracy of the computed molecular structure and the mechanistic insights derived from it. altex.org

For this compound, several spectroscopic signatures can be simulated:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

X-ray Photoelectron Spectroscopy (XPS): Advanced methods can simulate core-level spectra, which provide information about the chemical state and electronic environment of individual atoms within the molecule. warwick.ac.uk

This ability to simulate spectra is crucial for mechanistic validation. If a reaction intermediate is proposed, its theoretical spectrum can be calculated and compared to experimental data to confirm or deny its existence during the reaction. d-nb.info

Synthetic Applications and Transformations of Diethylaminoacetonitrile in Organic Synthesis

Diethylaminoacetonitrile as a Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The synthesis of these ring systems is a central theme in organic chemistry. While a multitude of synthetic strategies exist for constructing these cyclic structures, the direct utilization of this compound for the synthesis of common heterocycles like pyridines and pyrimidines is not extensively documented in the scientific literature.

However, the inherent reactivity of the nitrile and the amino functionalities in this compound suggests its potential as a synthon for various heterocyclic systems. For instance, the nitrile group can undergo cyclization reactions with suitable dinucleophiles to form five- or six-membered rings. Conceptually, this compound could react with 1,3-dicarbonyl compounds or their equivalents in the presence of a suitable catalyst to potentially form substituted pyridones or other related heterocyclic structures.

General strategies for pyridine and pyrimidine synthesis often involve the condensation of ammonia (B1221849) or amidines with dicarbonyl compounds. nih.govlibretexts.org While this compound does not fit the typical profile of a precursor for these specific reactions, its structural elements could be leveraged in alternative cyclization strategies. For example, the α-amino nitrile moiety could, under specific conditions, act as a C-N-C synthon. Further research is required to explore and establish the utility of this compound as a direct precursor for a broad range of nitrogen-containing heterocycles.

Utility in the Synthesis of α-Branched Amines and Unnatural Amino Acids

The synthesis of α-branched amines and unnatural amino acids is of significant interest in medicinal chemistry and chemical biology, as these motifs can impart unique biological activities and conformational constraints to peptides and other bioactive molecules. nih.govnih.gov

α-Branched Amines:

One of the key synthetic applications of α-amino nitriles, including this compound, is their function as "masked" or "latent" acyl anion equivalents. pressbooks.pub The proton α to the nitrile group is acidic and can be removed by a strong base to generate a carbanion. This carbanion is stabilized by the adjacent nitrogen atom and the electron-withdrawing nitrile group. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Subsequent reduction of the nitrile group and cleavage of the N-C bond can lead to the formation of α-branched amines.

This strategy provides a powerful method for the synthesis of sterically hindered amines that can be challenging to prepare via traditional methods like reductive amination. libretexts.orgchemscene.com The general transformation can be represented as follows:

Reactant 1Reactant 2BaseProduct (after reduction)
This compoundAlkyl Halide (R-X)Strong Base (e.g., LDA)α-Branched Primary Amine

Unnatural Amino Acids:

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. escholarship.orgarkema.comtcichemicals.com The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

While the classical Strecker synthesis utilizes ammonia, variations using primary or secondary amines can lead to N-substituted amino acids. arkema.com In principle, this compound could be envisioned to participate in Strecker-type reactions. For example, it could potentially react with an aldehyde in the presence of a cyanide source to form an intermediate that, upon hydrolysis, would yield an N,N-diethyl-α-amino acid. However, specific examples of this direct application of this compound in the synthesis of unnatural amino acids are not readily found in the literature. The more common approach involves the synthesis of α-aminonitriles as key intermediates, which are then hydrolyzed to the corresponding amino acids.

Role in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govfrontiersin.orgescholarship.org This approach is highly valued for its efficiency and ability to generate diverse molecular libraries for drug discovery and other applications. Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. osti.gov The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. nih.govnih.govnih.gov

While this compound contains an amine functionality, its direct application as the amine component in the Ugi reaction is not a typical example found in the literature. The primary or secondary amine is usually the nitrogen source in this reaction. Similarly, in the Passerini reaction, there is no direct role for a molecule like this compound.

However, the functionalities present in this compound could be utilized to synthesize precursors for MCRs. For instance, the nitrile group could be transformed into an isocyanide, which could then participate in Passerini or Ugi reactions. Alternatively, the diethylamino group could be part of a larger molecule that also contains a carboxylic acid or aldehyde functionality, which could then undergo an intramolecular MCR.

Integration into Natural Product Synthesis Strategies

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. researchgate.netmdpi.commsesupplies.com While the direct incorporation of the entire this compound molecule into a natural product skeleton is not a widely reported strategy, its constituent functional groups and the synthetic transformations it can undergo make it a potential precursor to key intermediates in natural product synthesis.

The ability of α-amino nitriles to act as acyl anion equivalents, as discussed in section 5.2, could be a valuable tool in the construction of complex carbon skeletons found in natural products. This approach allows for the formation of sterically congested carbon-carbon bonds, which can be a significant challenge in total synthesis.

Furthermore, the synthesis of unnatural amino acids, for which α-amino nitriles are key precursors, is relevant to the synthesis of modified peptides and other natural products containing non-proteinogenic amino acid residues.

This compound in Catalytic Reactions

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful area of synthetic chemistry. While this compound possesses a tertiary amine, a common functional group in many organocatalysts, there is no significant body of literature describing its direct application as a catalyst.

It is more likely that this compound would serve as a precursor for the synthesis of more complex molecules that are then employed as catalysts or ligands in metal-catalyzed reactions. For example, the nitrile group could be elaborated into a chelating moiety for a metal center.

Applications in the Synthesis of Precursors for Agrochemicals and Pharmaceutical Intermediates

The structural motifs accessible from this compound are relevant to the synthesis of both agrochemicals and pharmaceuticals. Nitrogen-containing compounds are a cornerstone of both industries. tcichemicals.com

The utility of this compound as a precursor for α-branched amines and potentially for unnatural amino acids makes it a valuable starting material for the synthesis of pharmaceutically active compounds. Many drugs contain complex amine or amino acid substructures that are critical for their biological activity.

In the agrochemical field, various herbicides, fungicides, and insecticides are nitrogen-containing molecules. The reactivity of the nitrile and amino groups in this compound could be exploited to synthesize heterocyclic or acyclic structures with potential pesticidal activity. For example, the nitrile group is a common feature in certain classes of insecticides.

While specific, large-scale industrial applications of this compound as a direct precursor to commercial agrochemicals or pharmaceuticals are not widely publicized, its versatility as a synthetic building block suggests its potential in the research and development of new active ingredients in these fields.

Design and Synthesis of Diethylaminoacetonitrile Derivatives and Analogs

Methodologies for Structural Modification of Diethylaminoacetonitrile

The principal strategy for modifying this compound hinges on its role as a "latent acyl carbanion". researchgate.netresearchgate.net This concept involves the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents at the α-position.

Key methodologies for structural modification include:

Alkylation: The carbanion can be alkylated by reacting it with alkyl halides, leading to α-substituted derivatives.

Aldol-type Reactions: Reaction with aldehydes and ketones yields β-hydroxy-α-aminonitriles.

Michael Addition: The carbanion can act as a nucleophile in conjugate additions to α,β-unsaturated systems. beilstein-journals.org

Functionalization of the Amino Group: The secondary amine of the diethylamino group can undergo reactions such as acylation.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to form a primary amine, leading to ethylenediamine (B42938) derivatives. researchgate.netgoogleapis.com It can also be used to synthesize heterocyclic structures like amidines. researchgate.net

The choice of methodology allows chemists to systematically alter the molecule's properties by introducing new functional groups and structural motifs.

Synthesis of Halogenated and Substituted this compound Derivatives

The introduction of halogen atoms or substituted aryl groups onto the this compound framework is a common strategy to modulate the electronic and steric properties of the resulting derivatives. A notable example is the synthesis of derivatives bearing substituted phenyl rings at the α-carbon.

One such derivative is 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile. The synthesis of this and similar compounds can be achieved through the reaction of the this compound carbanion with a corresponding electrophile, such as a substituted benzyl (B1604629) halide, or through a multicomponent reaction like the Strecker synthesis using a substituted aldehyde, an amine source, and a cyanide source.

Table 1: Examples of Substituted this compound Derivatives This is an interactive table. Click on the headers to sort the data.

Derivative Name Substituent(s) Potential Synthetic Route
2-Phenyl-2-(diethylamino)acetonitrile Phenyl Alkylation with Benzyl Bromide
2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile 4-Chlorophenyl Strecker reaction with 4-chlorobenzaldehyde
2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile 3,4-Dichlorophenyl Alkylation or Strecker-type synthesis

Preparation of N-Acyl and Other Functionalized this compound Analogs

Functionalization of the this compound core can be achieved by targeting either the nitrogen atom or the nitrile group, leading to a wide range of analogs with distinct chemical properties.

N-Acylation: The nitrogen atom of the diethylamino group can be acylated using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction converts the tertiary amine into an amide functionality, which significantly alters the electronic environment of the nitrogen atom, reducing its basicity and nucleophilicity.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into several other groups:

Amides and Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile first yields an amide (diethylaminoacetamide) and, upon further hydrolysis, the corresponding carboxylic acid (diethylaminoacetic acid).

Amines: Reduction of the nitrile group, for instance through catalytic hydrogenation, produces a diamine, N,N-diethyl-1,2-ethanediamine. googleapis.com

Amidines: The nitrile can react with amines or other nitrogen nucleophiles to form substituted amidine derivatives. researchgate.net

These transformations allow for the synthesis of amino acid analogs, diamines, and various heterocyclic precursors from the this compound scaffold. beilstein-journals.org

Table 2: Functionalized Analogs of this compound This is an interactive table. Click on the headers to sort the data.

Analog Class Functional Group Introduced Synthetic Method
N-Acyl Derivative Amide Reaction with Acyl Chloride
Amide Derivative Carboxamide Hydrolysis of Nitrile
Amino Acid Derivative Carboxylic Acid Complete Hydrolysis of Nitrile
Diamine Derivative Primary Amine Reduction of Nitrile googleapis.com

Stereoselective Synthesis of Chiral this compound Derivatives

When the α-carbon of a this compound derivative is substituted with a group other than hydrogen, it becomes a chiral center. The stereoselective synthesis of a specific enantiomer or diastereomer is crucial when these derivatives are intended for applications where chirality is important. Several established strategies in asymmetric synthesis can be applied. metu.edu.trencyclopedia.pub

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule (e.g., at the nitrogen atom), which then directs the stereochemical outcome of a subsequent reaction at the α-carbon. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: An external chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand) can be used to control the enantioselectivity or diastereoselectivity of the reaction. researchgate.net For example, a catalytic asymmetric Mannich-type reaction could be employed to synthesize chiral vicinal diamine precursors. researchgate.net Similarly, photoredox catalysis provides a modern avenue for stereoselective radical additions. rsc.org

Substrate-Controlled Diastereoselection: If the this compound carbanion is reacted with a chiral electrophile, the inherent stereochemistry of the electrophile can influence the formation of the new stereocenter, leading to one diastereomer in excess. The conjugate addition of related nucleophiles to chiral α,β-unsaturated esters is a known method for producing chiral β-amino acids with high stereoselectivity. beilstein-journals.org

Kinetic Resolution: A racemic mixture of a chiral derivative can be resolved by reacting it with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

These methods enable the synthesis of optically active this compound derivatives, which are valuable as building blocks for chiral ligands and other enantiomerically pure compounds. google.com

Structure-Reactivity Relationships in this compound Derivative Design

The design of this compound derivatives is guided by an understanding of how structural modifications influence chemical reactivity. scribd.com The principles of structure-reactivity relationships (SAR) allow for the prediction of a derivative's chemical properties based on its molecular structure. frontiersin.orgnih.gov

Electronic Effects: The electronic nature of substituents has a profound impact on the reactivity of the molecule.

α-Substituents: Introducing an electron-withdrawing group (EWG), such as a dichlorophenyl group, at the α-carbon increases the acidity of the α-proton (if one remains). This facilitates the formation of the carbanion. Conversely, an electron-donating group (EDG) would decrease the acidity of the α-proton.

N-Substituents: An N-acyl group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.

Steric Effects: The size of the substituents can influence reaction rates and regioselectivity through steric hindrance.

Bulky groups at the α-carbon can shield this position from attack by nucleophiles or electrophiles.

Large substituents on the nitrogen can hinder reactions involving the amine itself or the nearby α-carbon.

Functional Group Interplay: The introduction of new functional groups creates new reactive sites and can alter the reactivity of existing ones. For example, the synthesis of a β-hydroxy derivative by reacting the carbanion with an aldehyde introduces a hydroxyl group that can participate in subsequent reactions, such as cyclization or elimination. This interplay is a key consideration in the multistep synthesis of complex molecules from a this compound starting point. mdpi.com Computational studies and kinetic analysis can further quantify these relationships, enabling more precise molecular design. rsc.orgnih.gov

Advanced Analytical Methodologies for Diethylaminoacetonitrile and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of Diethylaminoacetonitrile and its derivatives from complex mixtures. These methods are pivotal in various stages of chemical research and industry, from reaction monitoring to quality control of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. wjpmr.comasianjpr.com The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation with adequate resolution, sensitivity, and speed. thermofisher.comscispace.com

The process typically begins with method scouting , where various combinations of stationary phases (columns) and mobile phases (eluents) are screened to find the most promising conditions for separation. thermofisher.com For aminonitriles, reversed-phase chromatography is often a suitable starting point, utilizing a nonpolar stationary phase and a polar mobile phase. scispace.com The choice of column chemistry and mobile phase composition, including pH and organic modifiers, significantly influences the retention and selectivity of the separation. thermofisher.com

Following scouting, method optimization is performed to fine-tune the separation. thermofisher.com This iterative process may involve adjusting the gradient profile, flow rate, and column temperature to achieve optimal resolution between this compound, its derivatives, starting materials, and any potential impurities. The goal is to obtain symmetrical peak shapes and sufficient retention times for accurate quantification. wjpmr.com

Robustness testing is a critical step to evaluate the method's reliability under small, deliberate variations in parameters such as mobile phase composition, pH, and flow rate. thermofisher.comscispace.com This ensures the method remains accurate and precise during routine use. Finally, method validation is conducted to formally document that the analytical procedure is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. wjpmr.comthermofisher.com

Table 1: Key Stages in HPLC Method Development

StageObjectiveKey Parameters to Consider
Method Scouting To identify a suitable column and mobile phase for initial separation. thermofisher.comColumn chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724)/water, methanol/water), pH, buffer selection. thermofisher.com
Method Optimization To achieve the best possible resolution, speed, and reproducibility. thermofisher.comGradient slope, flow rate, column temperature, injection volume. wjpmr.comthermofisher.com
Robustness Testing To assess the method's reliability with minor variations in parameters. thermofisher.comMobile phase pH, organic modifier percentage, flow rate, column temperature. scispace.com
Method Validation To confirm the method is fit for its intended purpose. thermofisher.comLinearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ). wjpmr.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduspectroinlets.com This combination allows for the effective identification and quantification of volatile and semi-volatile compounds like this compound. wikipedia.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase within the column. etamu.eduspectroinlets.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which is crucial for its identification. The mass-to-charge ratio (m/z) of the molecular ion and its fragments can be used to elucidate the structure of the analyte. etamu.edu For this compound, with a molecular weight of 112.18 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 112. koreascience.kr The fragmentation pattern would likely involve the loss of ethyl groups or the nitrile group, providing further structural confirmation. GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

Advanced Separation Techniques (e.g., Chiral Chromatography)

While this compound itself is not chiral, its derivatives, particularly α-aminonitriles synthesized via reactions like the Strecker synthesis, can possess a stereogenic center at the α-carbon. mdpi.com The separation of these enantiomers is crucial in fields such as pharmaceuticals, where different enantiomers can exhibit distinct biological activities. chromatographyonline.com Chiral chromatography is the primary technique employed for this purpose. run.edu.ng

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cz These CSPs can be based on various selectors, including polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. csfarmacie.czelementlabsolutions.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. csfarmacie.cz Polysaccharide-based CSPs are widely used due to their broad applicability with various mobile phases, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comelementlabsolutions.com

For the chiral separation of α-aminonitrile derivatives, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are employed. sigmaaldrich.comacs.org The development of a chiral separation method involves screening different chiral columns and mobile phase systems to find conditions that provide adequate resolution between the enantiomers.

Spectroscopic Characterization Techniques (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound. Beyond simple identification, these methods are indispensable for unambiguous structural elucidation and for analyzing the vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. ebsco.comazooptics.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netmdpi.com

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are all used to assign the structure. azooptics.com

For this compound, the expected ¹H NMR signals would be:

A triplet for the methyl protons (CH₃) of the ethyl groups, coupled to the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-CH₂-) of the ethyl groups, coupled to the adjacent methyl protons.

A singlet for the methylene protons of the acetonitrile group (-CH₂CN), as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. mdpi.com Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often leading to less signal overlap. azooptics.com

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~1.0Triplet-CH₂CH₃
~2.6Quartet-CH₂ CH₃
~3.5Singlet-CH₂ CN
¹³C NMR ~13-CH₂CH₃
~45-CH₂ CH₃
~40-CH₂ CN
~117-C≡N

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Specific literature values indicate a ¹³C NMR shift for the nitrile carbon at approximately 116.1 ppm and the carbons of the diethylamino group at 13.1 and 45.1 ppm. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com These vibrations are specific to the types of bonds present and their environment within the molecule, providing a characteristic "fingerprint." photothermal.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecule's dipole moment. photothermal.comedinst.com For this compound, key characteristic absorption bands would be:

C≡N Stretch: A strong and sharp absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The nitrile group is a particularly good infrared probe because its absorption occurs in a region of the spectrum that is often free from other interfering bands. researchgate.net For this compound, this has been reported around 2212 cm⁻¹. rsc.org

C-N Stretch: The stretching vibration of the C-N bonds in the diethylamino group typically appears in the 1250-1020 cm⁻¹ region for tertiary aliphatic amines. spcmc.ac.in

C-H Stretch: Absorptions due to the stretching of C-H bonds in the ethyl and methylene groups are expected just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. photothermal.com For this compound, the C≡N stretch would also be observable in the Raman spectrum, often as a strong band. core.ac.uk The C-C and C-N backbone vibrations would also be Raman active. core.ac.uk The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comedinst.com

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Reported IR Frequency (cm⁻¹)Expected Raman Activity
Nitrile (-C≡N) Stretch2260-2220 spectroscopyonline.com2212 rsc.orgStrong
Tertiary Amine (R₃N) C-N Stretch1250-1020 spcmc.ac.in-Medium
Alkane (C-H) Stretch3000-2850 libretexts.org-Medium

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. wikipedia.org For this compound, electron impact (EI) ionization would typically be used. In this process, the molecule is bombarded with high-energy electrons, causing the removal of one electron to form a positively charged molecular ion (M•+). uni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. msu.edulibretexts.org The resulting fragmentation pattern serves as a "fingerprint" that is invaluable for structural confirmation. msu.edu

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process is favored because it leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, the molecular ion has an m/z corresponding to its molecular weight. The presence of the nitrogen atom dictates that the molecular ion peak will have an odd m/z value, a key characteristic for compounds containing an odd number of nitrogen atoms. libretexts.org

The primary fragmentation pathways for this compound would involve the cleavage of bonds alpha to the tertiary amine nitrogen. The loss of the largest alkyl group is often the most favorable pathway. miamioh.edu

A summary of the expected key fragments for this compound in an EI-mass spectrum is presented below.

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

m/zProposed Fragment IonFormula of IonNeutral LossFragmentation Pathway
112Molecular Ion[C₆H₁₂N₂]⁺•-Initial ionization of the parent molecule
97M-15[C₅H₉N₂]⁺•CH₃Beta-cleavage, loss of a methyl radical from an ethyl group
83M-29[C₄H₇N₂]⁺•CH₂CH₃Alpha-cleavage, loss of an ethyl radical
72M-40[C₄H₁₀N]⁺•CH₂CNAlpha-cleavage, loss of a cyanomethyl radical
44-[C₂H₄N]⁺C₄H₈NFurther fragmentation of larger ions
42-[C₂H₄N]⁺C₄H₈Fragmentation involving the nitrile group

Principles of Analytical Method Development and Validation

The development and validation of analytical methods are foundational activities in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. americanpharmaceuticalreview.com An analytical method is a detailed procedure for the identification, quantification, or characterization of a substance. labmanager.com The objective of method development is to create a procedure that is suitable for its intended purpose, while method validation is the documented process of demonstrating this suitability. globalresearchonline.neteuropa.euwjarr.com

These processes are governed by internationally recognized standards, primarily the guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2) and ICH Q14. europa.eugmp-compliance.org These guidelines provide a framework for developing robust methods and defining the parameters required for validation, ensuring that the analytical data generated is accurate, reliable, and reproducible. labmanager.comparticle.dk The ultimate goal is to establish a well-understood and controlled analytical procedure that consistently delivers trustworthy results throughout the lifecycle of a product. gmp-compliance.orgpharm-int.com

Application of Quality by Design (QbD) in Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. biomedpharmajournal.orgrjptonline.org When applied to analytical methods, this is termed Analytical QbD (AQbD). nih.gov The AQbD approach moves away from traditional, often empirical "one-factor-at-a-time" (OFAT) development towards a more holistic understanding of the method. waters.comamericanpharmaceuticalreview.com

The process starts with defining an Analytical Target Profile (ATP) , which is a prospective summary of the performance requirements for the method. rjptonline.orgfda.gov The ATP outlines what the method needs to measure and the level of performance required, including criteria for accuracy and precision. rjptonline.org Following the ATP, a risk assessment (e.g., using an Ishikawa or fishbone diagram) is performed to identify Critical Method Parameters (CMPs)—such as pH, mobile phase composition, or column temperature—that could significantly impact the Critical Method Attributes (CMAs), which are the performance characteristics like peak resolution or retention time. mdpi.com The goal is to establish a Method Operable Design Region (MODR), or "design space," which is a multidimensional space of operating parameters within which the method is proven to be robust and reliable. biomedpharmajournal.orgnih.gov

Interactive Table: Example Analytical Target Profile (ATP) for an HPLC Assay of this compound

AttributeTarget Criteria for Quantitative Assay
Analyte This compound
Matrix Bulk Drug Substance
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection
Accuracy 98.0% - 102.0% recovery of the nominal concentration
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Linearity (r²) ≥ 0.999 over the concentration range
Quantification Range 80% to 120% of the nominal assay concentration
Specificity The method must be able to resolve this compound from any process impurities and degradation products with a resolution (Rs) > 2.0.

Design of Experiments (DoE) for Method Optimization and Robustness

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently optimize and assess the robustness of an analytical method. mt.comnih.gov Unlike the OFAT approach where variables are tested sequentially, DoE allows for the simultaneous and systematic variation of multiple method parameters (factors). americanpharmaceuticalreview.comsmatrix.com This approach not only requires fewer experimental runs but also reveals crucial information about interactions between factors, which OFAT cannot detect. americanpharmaceuticalreview.com

By conducting a series of structured experiments, DoE helps to identify the optimal settings for critical method parameters and to define the design space. waters.comamericanpharmaceuticalreview.com Statistical models are generated from the experimental data, which can predict method performance under different conditions. smatrix.com This allows for a deep understanding of method robustness, which is the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. waters.com

Interactive Table: Example DoE for HPLC Method Optimization for this compound

Factors (Critical Method Parameters)Low Level (-1)High Level (+1)Responses (Critical Method Attributes)
Mobile Phase pH3.05.0Peak Tailing Factor
Column Temperature (°C)3040Resolution (Rs) between this compound and impurities
% Organic Modifier (e.g., Acetonitrile)45%55%Retention Time (Rt)
Flow Rate (mL/min)0.81.2Analysis Run Time

Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification, Robustness, System Suitability)

Method validation is performed according to the ICH Q2(R2) guideline, which outlines the specific performance characteristics that must be evaluated. europa.eu The purpose is to provide documented evidence that the method is fit for its intended purpose. globalresearchonline.neteuropa.eu The selection of validation tests depends on the type of analytical procedure. scielo.br

Interactive Table: Key Analytical Method Validation Parameters

ParameterDefinitionPurpose
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. globalresearchonline.netwjarr.comTo ensure that the signal measured is only from the analyte of interest, preventing interference from other substances. labmanager.com
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. particle.dkTo demonstrate a predictable relationship between analyte concentration and the instrument's response.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. labmanager.comwjarr.comTo determine how close the measured results are to the actual (true) value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.comscielo.br It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. scielo.brTo measure the variability or randomness of the method when repeated on the same sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.comparticle.dkTo establish the minimum concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.comwjarr.comTo establish the minimum concentration at which the analyte can be reliably and accurately measured.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. globalresearchonline.netwjarr.comTo demonstrate the reliability of the method during normal usage by testing its performance under slightly varied conditions.
System Suitability A test to ensure that the analytical system is performing adequately at the time of analysis. wjarr.comTo verify that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that is fit for use.

Challenges in Analytical Characterization of this compound and its Reactive Intermediates

The analytical characterization of this compound and its related intermediates presents several distinct challenges, primarily stemming from the inherent reactivity of the α-aminonitrile functional group.

Chemical Instability : α-Aminonitriles are recognized as key intermediates in reactions like the Strecker synthesis, where they are precursors to amino acids. numberanalytics.commdpi.com This role highlights their potential for reactivity. They are susceptible to hydrolysis in aqueous environments, which can convert the nitrile group into a carboxylic acid, thereby transforming this compound into a different compound. This instability complicates the development of analytical methods, particularly for aqueous-based separation techniques like RP-HPLC, as it requires careful control of pH and sample handling to prevent degradation during analysis.

Formation of Reactive Intermediates : The analysis is not only of the parent compound but also of any intermediates that might form during its synthesis or degradation. Reactive intermediates are, by their nature, short-lived and present in low concentrations, making their detection and characterization exceptionally difficult. nih.govnih.gov Specialized techniques, such as trapping experiments or advanced spectroscopic methods like cryo-infrared ion spectroscopy, may be required to experimentally characterize these transient species. nih.govrsc.org

Potential for Side Reactions : Beyond hydrolysis, the aminonitrile moiety can participate in other reactions. For instance, it can be susceptible to reactions with other nucleophiles present in a sample matrix. mdpi.com This reactivity can lead to the formation of unexpected byproducts, which may interfere with the quantification of the primary analyte and complicate impurity profiling. The specific chemical environment, including the presence of substituents, can significantly influence the reactivity and stability of the molecule. chemrxiv.org

Method Specificity : Due to the potential for degradation and side-product formation, establishing method specificity is a critical challenge. The analytical method must be able to distinguish this compound from its potential degradants and process-related impurities. americanpharmaceuticalreview.com This often requires the use of high-resolution chromatographic techniques and stress testing (forced degradation studies) to intentionally generate potential degradation products and ensure the method can resolve them from the main compound. americanpharmaceuticalreview.com

Q & A

Basic: What are the key synthetic methods for preparing Diethylaminoacetonitrile, and how is yield optimized?

This compound is synthesized via a two-step process involving condensation of diethylamine with formaldehyde and subsequent cyanomethylation. A validated method involves mixing sodium bisulfite and formaldehyde (37–40%) at 60°C, cooling to 35°C, adding diethylamine, and reacting with sodium cyanide. The crude product is isolated, dried, and distilled (88–90% yield, 61–63°C/14 mm Hg) . Key optimizations include precise temperature control (35–60°C) to avoid side reactions and thorough mixing to prevent phase separation. Scalability challenges arise at higher temperatures (>170°C) due to decomposition, necessitating strict thermal regulation .

Basic: How is this compound characterized, and what analytical techniques confirm its purity?

Characterization involves:

  • Infrared (IR) spectroscopy to confirm nitrile (C≡N) and amine (N–H) functional groups.
  • Melting point analysis (128–129°C for hydrolysis-derived acid) to validate product identity.
  • Hydrolysis to the corresponding carboxylic acid (melting point 162–164°C) as a purity check .
    Advanced methods include NMR spectroscopy (e.g., 1^1H and 13^{13}C) for structural elucidation and GC-MS to detect trace impurities. Consistent reporting of spectral data is critical for reproducibility .

Advanced: How can researchers resolve contradictions in yield data during scale-up of this compound-mediated reactions?

Yield discrepancies during scale-up (e.g., 44% at lab scale vs. lower yields industrially) often stem from:

  • Heat transfer inefficiencies : Poor thermal control at larger scales promotes side reactions (e.g.,焦炭 formation at >180°C) .
  • Mixing limitations : Reduced agitation efficiency in larger reactors affects reagent homogeneity.
    Methodological solutions :
  • Use Design of Experiments (DOE) to model temperature and mixing dependencies.
  • Implement in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and adjust parameters dynamically .

Advanced: What mechanistic insights explain the use of this compound as an amide synthon in oxidation reactions?

This compound facilitates mild oxidation of cyano groups to amides via a one-pot process. For example, in the presence of NiO2_2–H2_2O in THF, the nitrile group undergoes hydrolysis to a primary amide under ambient conditions. The diethylamino moiety stabilizes intermediates through electron donation, reducing the activation energy for oxidation. Mechanistic studies (e.g., kinetic isotopic labeling or trapping of intermediates) are recommended to validate proposed pathways .

Basic: What safety protocols are critical when handling this compound?

  • Ventilation : Reactions must occur in a fume hood due to hydrogen cyanide (HCN) release during synthesis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Waste Management : Neutralize cyanide-containing waste with alkaline hypochlorite solutions before disposal.

Advanced: How can researchers design experiments to study catalytic variations in this compound reactivity?

  • Catalyst screening : Test transition-metal catalysts (e.g., Ni, Cu) or organocatalysts to modulate reaction pathways.
  • Kinetic studies : Use time-resolved spectroscopy to compare rate constants under varying conditions.
  • Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction efficiency .

Basic: What analytical standards and techniques are recommended for quantifying this compound in mixtures?

  • HPLC with UV detection : Use acetonitrile-based DNPH (2,4-dinitrophenylhydrazine) derivatives as reference standards.
  • Calibration curves : Prepare using certified reference materials (e.g., 1,000 µg/mL in acetonitrile) to ensure accuracy .

Advanced: How should researchers report experimental data to ensure reproducibility in this compound studies?

  • Detailed protocols : Include exact reagent ratios, temperature gradients, and mixing speeds.
  • Raw data : Provide NMR spectra, chromatograms, and kinetic plots in supplementary materials.
  • Statistical validation : Report standard deviations for triplicate experiments and use ANOVA for comparative analyses .

Advanced: What strategies mitigate competing side reactions in this compound-based cyanomethylation?

  • Solvent-free conditions : Minimize solvent interference, as aromatic or aliphatic alcohols reduce yield .
  • Protective group chemistry : Temporarily block reactive sites on substrates (e.g., indole) to direct regioselectivity.
  • Catalytic additives : Introduce mild acids (e.g., acetic acid) to protonate intermediates and suppress oligomerization .

Basic: What are the spectroscopic signatures of this compound hydrolysis products?

The hydrolysis product (diethylaminoacetic acid) shows:

  • IR : Broad O–H stretch (~2500–3300 cm1^{-1}), carbonyl (C=O) at ~1700 cm1^{-1}.
  • 1^1H NMR : Ethyl group triplets (δ 1.0–1.2 ppm) and a deshielded α-proton (δ 3.2–3.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.